(4-Benzylpiperazin-1-yl)(3,4-dimethylphenyl)methanone
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Overview
Description
1-BENZYL-4-(3,4-DIMETHYLBENZOYL)PIPERAZINE is a synthetic compound belonging to the piperazine class. Piperazines are known for their diverse applications in medicinal chemistry, particularly as central nervous system stimulants and potential therapeutic agents . This compound is characterized by the presence of a benzyl group and a dimethylbenzoyl group attached to the piperazine ring, which imparts unique chemical and biological properties.
Preparation Methods
The synthesis of 1-BENZYL-4-(3,4-DIMETHYLBENZOYL)PIPERAZINE typically involves the following steps:
Starting Materials: The synthesis begins with piperazine and benzyl chloride as the primary starting materials.
Reaction Conditions: The reaction is carried out in an organic solvent such as ethanol, under reflux conditions.
Further Functionalization: The benzylpiperazine is then reacted with 3,4-dimethylbenzoyl chloride in the presence of a base such as triethylamine.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the compound.
Chemical Reactions Analysis
1-BENZYL-4-(3,4-DIMETHYLBENZOYL)PIPERAZINE undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the benzyl or dimethylbenzoyl groups, depending on the reagents and conditions used.
Common reagents and conditions for these reactions include organic solvents, controlled temperatures, and specific catalysts to achieve the desired transformations.
Scientific Research Applications
1-BENZYL-4-(3,4-DIMETHYLBENZOYL)PIPERAZINE has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-BENZYL-4-(3,4-DIMETHYLBENZOYL)PIPERAZINE involves its interaction with specific molecular targets in the body. The compound is known to bind to certain receptors in the central nervous system, modulating their activity and leading to various physiological effects . The exact pathways and targets are still under investigation, but it is believed to influence neurotransmitter release and reuptake, similar to other piperazine derivatives .
Comparison with Similar Compounds
1-BENZYL-4-(3,4-DIMETHYLBENZOYL)PIPERAZINE can be compared with other piperazine derivatives such as:
1-Benzylpiperazine (BZP): Known for its stimulant properties, BZP is structurally similar but lacks the dimethylbenzoyl group.
1-(3-Chlorophenyl)piperazine (mCPP): Another piperazine derivative with psychoactive effects, mCPP has a chlorophenyl group instead of the dimethylbenzoyl group.
1-(3,4-Dimethylbenzyl)piperazine: Similar to the compound but with a different substitution pattern on the benzyl group.
The uniqueness of 1-BENZYL-4-(3,4-DIMETHYLBENZOYL)PIPERAZINE lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other piperazine derivatives.
Properties
Molecular Formula |
C20H24N2O |
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Molecular Weight |
308.4 g/mol |
IUPAC Name |
(4-benzylpiperazin-1-yl)-(3,4-dimethylphenyl)methanone |
InChI |
InChI=1S/C20H24N2O/c1-16-8-9-19(14-17(16)2)20(23)22-12-10-21(11-13-22)15-18-6-4-3-5-7-18/h3-9,14H,10-13,15H2,1-2H3 |
InChI Key |
QXGDZVGHVNKDCN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCN(CC2)CC3=CC=CC=C3)C |
Origin of Product |
United States |
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